

Methyl 3-iodothiophene-2-carboxylate physical properties

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Compound of Interest

Compound Name: Methyl 3-iodothiophene-2-carboxylate

Cat. No.: B1302240

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An In-Depth Technical Guide to the Physical Properties of Methyl 3-iodothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **Methyl 3-iodothiophene-2-carboxylate**, a key intermediate in various synthetic applications, particularly in the fields of pharmaceutical and materials science. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other related areas.

Core Physical and Chemical Properties

Methyl 3-iodothiophene-2-carboxylate is a substituted thiophene derivative with the chemical formula $C_6H_5IO_2S$.^{[1][2]} Its molecular structure consists of a thiophene ring iodinated at the 3-position and a methyl carboxylate group at the 2-position.

A summary of its key physical properties is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₆ H ₅ IO ₂ S	[1][2]
Molecular Weight	268.08 g/mol	[3]
CAS Number	62353-77-9	[4]
Appearance	Not explicitly stated, likely a solid or liquid	-
Melting Point	Data not available in searched sources	-
Boiling Point	Data not available in searched sources	-
Density	Data not available in searched sources	-
Solubility	Data not available in searched sources	-

Note: Experimental data for appearance, melting point, boiling point, density, and solubility were not explicitly available in the searched literature. These properties would need to be determined experimentally.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Methyl 3-iodothiophene-2-carboxylate** was not found, a general and widely applicable method involves the direct iodination of a thiophene precursor. The following protocol is a representative example based on common organic synthesis techniques for similar compounds.

Synthesis of **Methyl 3-iodothiophene-2-carboxylate** via Iodination of Methyl 3-aminothiophene-2-carboxylate

This procedure outlines a potential pathway for the synthesis of **Methyl 3-iodothiophene-2-carboxylate** from a commercially available starting material, Methyl 3-aminothiophene-2-carboxylate.

Materials:

- Methyl 3-aminothiophene-2-carboxylate
- Sodium nitrite (NaNO_2)
- Potassium iodide (KI)
- Hydrochloric acid (HCl)
- Diethyl ether (or other suitable organic solvent)
- Saturated sodium bicarbonate solution
- Saturated sodium thiosulfate solution
- Anhydrous magnesium sulfate (or other drying agent)
- Deionized water
- Ice

Procedure:

- Diazotization:
 - In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve a specific molar equivalent of Methyl 3-aminothiophene-2-carboxylate in a suitable volume of dilute hydrochloric acid.
 - Slowly add a solution of sodium nitrite in water dropwise to the cooled solution while maintaining the temperature below 5°C .
 - Stir the mixture for an additional 30 minutes at this temperature to ensure the complete formation of the diazonium salt.
- Iodination (Sandmeyer-type Reaction):
 - In a separate flask, dissolve an excess of potassium iodide in water.

- Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution at room temperature with vigorous stirring.
- Effervescence (evolution of nitrogen gas) should be observed.
- Continue stirring the reaction mixture for several hours at room temperature or with gentle heating to ensure the reaction goes to completion.
- Work-up and Purification:
 - Extract the reaction mixture with diethyl ether.
 - Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove any unreacted iodine), and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
 - The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure **Methyl 3-iodothiophene-2-carboxylate**.

Characterization: The final product should be characterized using standard analytical techniques such as:

- ^1H NMR and ^{13}C NMR Spectroscopy: To confirm the molecular structure and the position of the iodine and methyl carboxylate substituents.
- Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.
- Melting Point or Boiling Point Analysis: To assess the purity of the compound.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of **Methyl 3-iodothiophene-2-carboxylate** as described in the experimental protocol.



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Caption: Synthesis workflow for **Methyl 3-iodothiophene-2-carboxylate**.

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